molecular formula C11H12N2O2S B14139620 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- CAS No. 88850-30-0

4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo-

Cat. No.: B14139620
CAS No.: 88850-30-0
M. Wt: 236.29 g/mol
InChI Key: WDQOPXZPMOPRSB-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the thioxo group (C=S) adds unique chemical properties, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- typically involves the reaction of 3-phenyl-1,2-diaminopropane with thiocarbonyldiimidazole. This reaction proceeds rapidly and efficiently, producing the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Similar in structure but lacks the hydroxyethyl group.

    Imidazole-2-thione: Contains an imidazole ring instead of an imidazolidinone ring.

    1-(2-Hydroxyethyl)-2-imidazolidinone: Similar but lacks the phenyl and thioxo groups.

Uniqueness

4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- is unique due to the presence of both the hydroxyethyl and thioxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

88850-30-0

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H12N2O2S/c14-7-6-12-8-10(15)13(11(12)16)9-4-2-1-3-5-9/h1-5,14H,6-8H2

InChI Key

WDQOPXZPMOPRSB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1CCO)C2=CC=CC=C2

Origin of Product

United States

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